Methyl 1-cyclopropyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the use of solvents like butanol and catalysts such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
METHYL 1-CYCLOPROPYL-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a cyclopropyl group, a furan ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13N3O4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-7-(furan-2-yl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H13N3O4S/c1-22-15(21)9-7-10(11-3-2-6-23-11)17-13-12(9)14(20)18-16(24)19(13)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,18,20,24) |
InChI Key |
CVLWHOLWVLMYOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CC3)C4=CC=CO4 |
Origin of Product |
United States |
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